molecular formula C18H19N3OS B2619972 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034385-52-7

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No. B2619972
CAS RN: 2034385-52-7
M. Wt: 325.43
InChI Key: UDPYZKORUBEZIQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]imidazole group, a pyrrolidine group, and a thiophene group. The benzo[d]imidazole group is a type of heterocycle that is often found in pharmaceutical compounds due to its broad range of chemical and biological properties . The pyrrolidine group is a type of secondary amine that is often used in organic synthesis. The thiophene group is a type of aromatic compound that is similar to benzene but contains a sulfur atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. For example, the benzo[d]imidazole group could potentially be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including those containing the imidazole moiety, have demonstrated promising antimicrobial properties. Researchers have synthesized silver(I) complexes of benzimidazole and evaluated their activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (C. albicans) . The compound could be explored for similar antimicrobial applications.

Drug Design and Development

Given the compound’s diverse pharmacological activities, it could serve as a valuable synthon for drug design. Researchers may explore modifications around its core structure to optimize specific properties, such as bioavailability, selectivity, and toxicity.

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-7-8-17(23-12)18(22)20-10-9-14(11-20)21-13(2)19-15-5-3-4-6-16(15)21/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYZKORUBEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

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